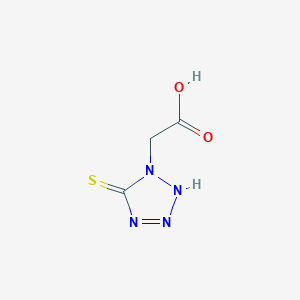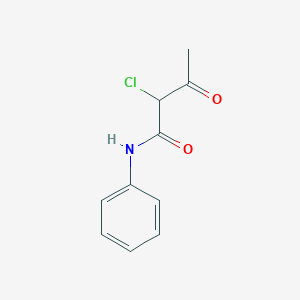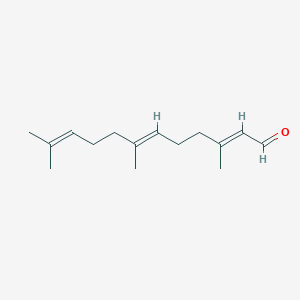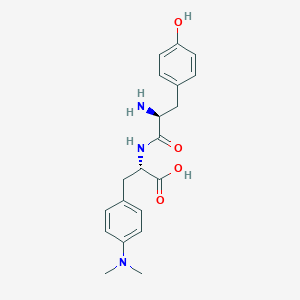
Tyrosine-4'-dimethylaminophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosine-4'-dimethylaminophenylalanine (DMAP) is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DMAP is commonly used as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Tyrosine-4'-dimethylaminophenylalanine has a wide range of potential applications in scientific research. One of the most common uses of Tyrosine-4'-dimethylaminophenylalanine is as a catalyst in organic synthesis. Tyrosine-4'-dimethylaminophenylalanine has been shown to catalyze a variety of reactions, including acylation, alkylation, and esterification reactions. Tyrosine-4'-dimethylaminophenylalanine is also used as a reagent in the synthesis of peptides and other complex molecules.
Mécanisme D'action
The mechanism of action of Tyrosine-4'-dimethylaminophenylalanine in organic synthesis is not fully understood, but it is believed to involve the formation of a complex between Tyrosine-4'-dimethylaminophenylalanine and the substrate molecule. This complex then undergoes a series of reactions that lead to the desired product. In terms of its biochemical and physiological effects, Tyrosine-4'-dimethylaminophenylalanine is believed to act as a modulator of neurotransmitter release and to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Tyrosine-4'-dimethylaminophenylalanine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosine-4'-dimethylaminophenylalanine can modulate the release of neurotransmitters such as dopamine and serotonin. Tyrosine-4'-dimethylaminophenylalanine has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tyrosine-4'-dimethylaminophenylalanine in lab experiments is its versatility as a catalyst. Tyrosine-4'-dimethylaminophenylalanine can be used in a wide range of reactions and has been shown to exhibit high selectivity and efficiency. However, Tyrosine-4'-dimethylaminophenylalanine can also be difficult to handle and can be toxic in high concentrations. Additionally, Tyrosine-4'-dimethylaminophenylalanine can be expensive and may not be readily available in some labs.
Orientations Futures
There are a number of potential future directions for Tyrosine-4'-dimethylaminophenylalanine research. One area of interest is the development of new synthetic methods that use Tyrosine-4'-dimethylaminophenylalanine as a catalyst. Another area of interest is the investigation of Tyrosine-4'-dimethylaminophenylalanine's potential as a therapeutic agent for neurological and inflammatory disorders. Additionally, there is interest in exploring the use of Tyrosine-4'-dimethylaminophenylalanine in the development of new materials with unique properties.
Conclusion:
In conclusion, tyrosine-4'-dimethylaminophenylalanine (Tyrosine-4'-dimethylaminophenylalanine) is a versatile amino acid derivative that has a wide range of potential applications in scientific research. Tyrosine-4'-dimethylaminophenylalanine has been extensively studied for its use as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use, Tyrosine-4'-dimethylaminophenylalanine remains an important tool for researchers in a variety of fields.
Méthodes De Synthèse
Tyrosine-4'-dimethylaminophenylalanine can be synthesized using a variety of methods, including the reaction of tyrosine with N,N-dimethylformamide dimethyl acetal and the reaction of tyrosine with dimethylamine. These methods typically involve the use of strong acids or bases and require careful control of reaction conditions to achieve high yields.
Propriétés
Numéro CAS |
124985-59-7 |
|---|---|
Formule moléculaire |
C20H25N3O4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
Clé InChI |
WNJJVNYQIJOXFR-ROUUACIJSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Autres numéros CAS |
124985-59-7 |
Synonymes |
Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



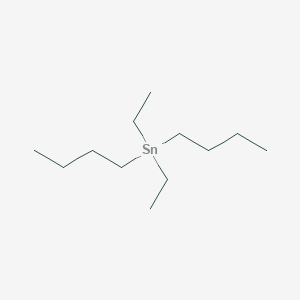
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)

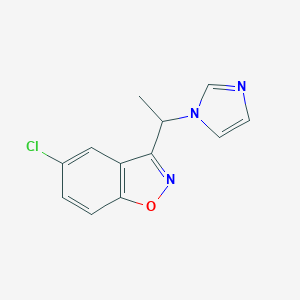
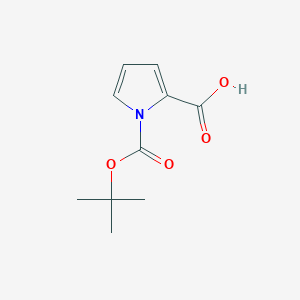

![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

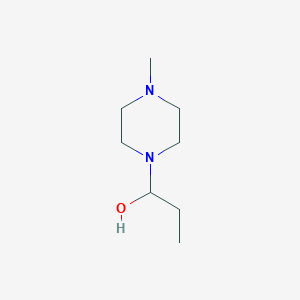
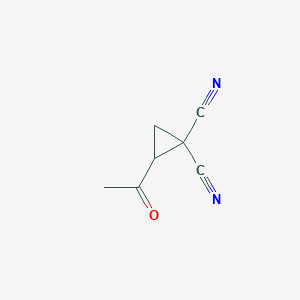
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
